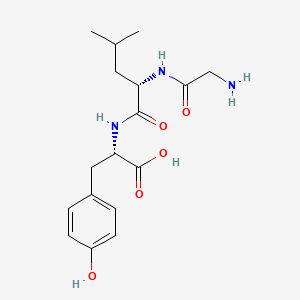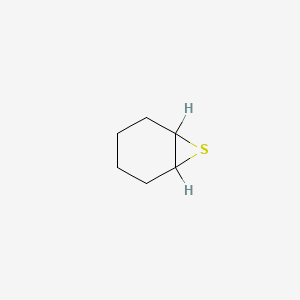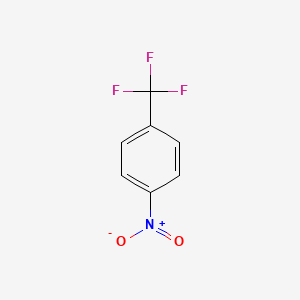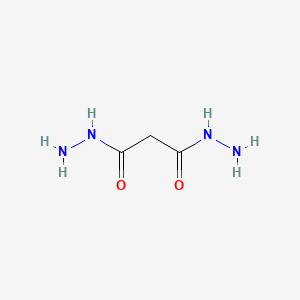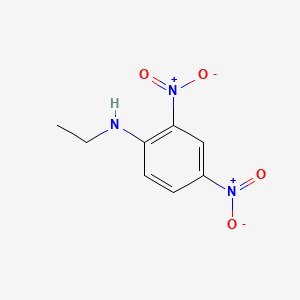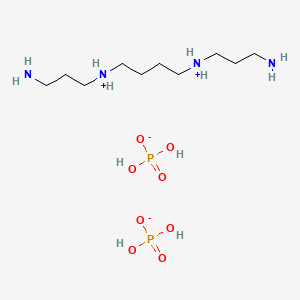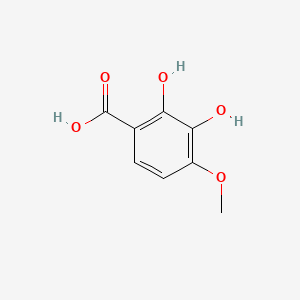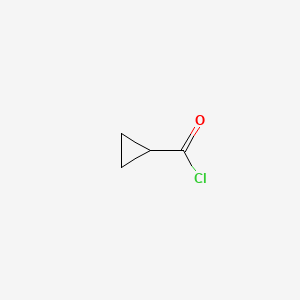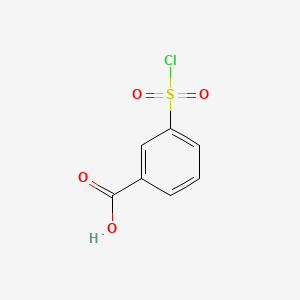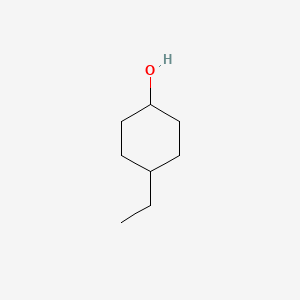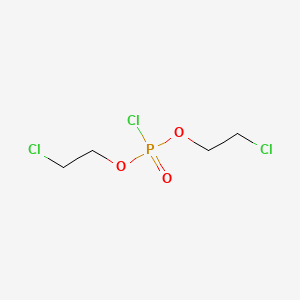![molecular formula C6H2O3S B1347166 1H,3H-Thieno[3,4-c]furan-1,3-dione CAS No. 6007-85-8](/img/structure/B1347166.png)
1H,3H-Thieno[3,4-c]furan-1,3-dione
Descripción general
Descripción
1H,3H-Thieno[3,4-c]furan-1,3-dione is a chemical compound with the molecular formula C6H2O3S . It is also known by other names such as thieno [3,4-c]furan-1,3-dione, 3,4-thiophenedicarboxylic anhydride, and thiophene-3,4-dicarboxylic anhydride .
Molecular Structure Analysis
The molecular weight of 1H,3H-Thieno[3,4-c]furan-1,3-dione is 154.15 g/mol . The InChI representation of the molecule is InChI=1S/C6H2O3S/c7-5-3-1-10-2-4 (3)6 (8)9-5/h1-2H . The Canonical SMILES representation is C1=C2C (=CS1)C (=O)OC2=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H,3H-Thieno[3,4-c]furan-1,3-dione include a molecular weight of 154.15 g/mol, a density of 1.7±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a melting point of 146°C .Aplicaciones Científicas De Investigación
Organic π-Conjugated Materials
Thieno[3,4-c]furan-1,3-dione is used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers and their corresponding polymers . The side chain effect on the electrochemical and optical properties of these materials is studied . The TPD acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities by maintaining their superior optoelectronic properties .
Tuning Physical Characteristics
New types of side chains can be used to tune the physical characteristics, such as solubility, absorption, emission, and molecular packing . For example, fluorene-appended monomers as a new class of D–A–D type π-conjugated molecules containing 3,4-ethylenedioxythiophene (EDOT (E)) and 3,4-propylenedioxythiophene (ProDOT (P)) donor units were studied .
Quantum Yields
It was found that 1,3-bis (2,3-dihydrothieno [3,4- b ] [1,4]dioxin-5-yl)-5- (9 H -fluoren-2-yl)-4 H -thieno [3,4- c ]pyrrole-4,6 (5 H )-dione (E (Fl)) and 1,3-bis (3,3-didecyl-3,4-dihydro-2 H -thieno [3,4- b ] [1,4]dioxepin-6-yl)-5- (9 H -fluoren-2-yl)-4 H -thieno [3,4- c ]pyrrole-4,6 (5 H )-dione ( P (Fl)) exhibited reasonable quantum yields .
Ambipolar Character
Their corresponding polymers revealed ambipolar character with slightly lower band gap as compared to the previous analogues containing other side chains .
Side Chain Engineering
Using side chain engineering is an effective strategy for improving next-generation organic π-conjugated materials with the desired properties . By modifying the molecular structures, not only the band gap value can be altered but also solubility, stability and electrochromic properties can be enhanced .
Absorption Characteristics
The monomers demonstrate similar absorption characteristics with three absorption bands .
Propiedades
IUPAC Name |
thieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUSPVIMZCNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311297 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-Thieno[3,4-c]furan-1,3-dione | |
CAS RN |
6007-85-8 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6007-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

